molecular formula C13H16Cl2N2O3S B4366855 N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4366855
M. Wt: 351.2 g/mol
InChI Key: OHXPKCGZGQOYOK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC80, is a highly selective agonist of the delta opioid receptor. It was first synthesized in 1992 by Schiller and colleagues at the University of Michigan. Since then, SNC80 has been extensively studied for its potential use in pain management and addiction treatment.

Mechanism of Action

N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by binding to the delta opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that ultimately results in the inhibition of pain signals. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may further contribute to its pain-relieving properties.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in addiction treatment. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in pain signaling. Additionally, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the delta opioid receptor, which allows for more specific studies of this receptor. It also has fewer side effects than other opioid drugs, which may make it a safer option for use in animal studies. However, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has a relatively short half-life, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These drugs may have improved selectivity and fewer side effects. Another area of research is the investigation of the potential use of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of addiction. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its potential use in pain management.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in pain management and addiction treatment. It has been shown to be highly selective for the delta opioid receptor, which is believed to play a role in pain perception and addiction. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have fewer side effects than other opioid drugs, such as morphine and fentanyl.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPKCGZGQOYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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